(R)-2-(1-aMinoethyl)-4-chlorophenol
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Overview
Description
®-2-(1-Aminoethyl)-4-chlorophenol is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by the presence of an amino group attached to an ethyl chain, which is further connected to a chlorophenol ring. The chirality of the compound is due to the presence of a stereocenter at the carbon atom bearing the amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Aminoethyl)-4-chlorophenol typically involves the use of chiral catalysts or chiral starting materials to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone precursor using a chiral reducing agent. For instance, the reduction of 4-chloro-2-hydroxyacetophenone with a chiral borane complex can yield ®-2-(1-Aminoethyl)-4-chlorophenol with high enantiomeric purity .
Industrial Production Methods
In industrial settings, the production of ®-2-(1-Aminoethyl)-4-chlorophenol may involve the use of biocatalysts such as transaminases. These enzymes can catalyze the transamination of ketone precursors to produce the desired amine with high selectivity and yield. The process typically involves the use of an amino donor, a coenzyme, and a buffer solution, followed by purification steps such as acid-alkali extraction and crystallization .
Chemical Reactions Analysis
Types of Reactions
®-2-(1-Aminoethyl)-4-chlorophenol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines or other derivatives.
Substitution: The chlorine atom on the phenol ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield imines, while substitution of the chlorine atom can produce various substituted phenols.
Scientific Research Applications
®-2-(1-Aminoethyl)-4-chlorophenol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate for transaminases.
Mechanism of Action
The mechanism of action of ®-2-(1-Aminoethyl)-4-chlorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the chlorophenol ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
®-2-(1-Aminoethyl)-4-fluorophenol: Similar structure but with a fluorine atom instead of chlorine.
®-2-(1-Aminoethyl)-4-bromophenol: Similar structure but with a bromine atom instead of chlorine.
®-2-(1-Aminoethyl)-4-iodophenol: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
®-2-(1-Aminoethyl)-4-chlorophenol is unique due to its specific combination of functional groups and chirality, which can result in distinct reactivity and biological activity compared to its analogs. The presence of the chlorine atom can influence the compound’s electronic properties and its interactions with molecular targets, making it a valuable compound in various applications .
Properties
IUPAC Name |
2-[(1R)-1-aminoethyl]-4-chlorophenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-5(10)7-4-6(9)2-3-8(7)11/h2-5,11H,10H2,1H3/t5-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDFZQZUBQSKDM-RXMQYKEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Cl)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1)Cl)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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